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Compound of Interest

Compound Name: Amg 579

Cat. No.: B605410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of AMG
579, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The information

presented herein is intended for a scientific audience and details the mechanism of action, in

vitro and in vivo pharmacology, and key experimental protocols for this clinical candidate.

Core Pharmacological Properties
AMG 579 is a novel small molecule that has been identified as a highly potent, selective, and

orally bioavailable inhibitor of PDE10A.[1][2][3][4] Its development as a clinical candidate stems

from its promising preclinical profile, demonstrating robust target engagement and efficacy in

behavioral models relevant to central nervous system (CNS) disorders.

Table 1: In Vitro Potency and Selectivity of AMG 579
Parameter Value Target/Isoform

IC50 0.1 nM PDE10A[1][5][2][3]

IC50 > 30 µM Other PDE Isoforms[5][2]

Mechanism of Action: PDE10A Inhibition
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Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second

messengers in cellular signaling. By inhibiting PDE10A, AMG 579 leads to an accumulation of

cAMP and cGMP in cells, thereby modulating downstream signaling pathways. This

mechanism is of particular interest in the treatment of certain neuropsychiatric disorders where

dysregulation of these signaling cascades is implicated.

Upstream Signaling
Second Messengers

PDE10A Action

Downstream Effects

ATP

Adenylate & Guanylate
Cyclases

Activation

GTP Activation
cAMPsynthesis

cGMP
synthesis

PDE10A

hydrolysis
PKA / PKG
Activation

activates

hydrolysis

activates

AMP / GMP
to AMP/GMP

AMG 579
Inhibition

Modulation of
Cellular Response

Click to download full resolution via product page

Diagram 1: AMG 579 Mechanism of Action.

Preclinical In Vivo Pharmacology
The in vivo profile of AMG 579 has been characterized in multiple preclinical species,

demonstrating its potential for CNS applications.

Table 2: In Vivo Efficacy and Pharmacokinetics of AMG
579
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Parameter Value Species Model/Assay

Minimum Effective

Dose
0.3 mg/kg Rat

Phencyclidine-induced

Locomotor Activity

(PCP-LMA)[1][3]

Oral Bioavailability 72% Dog N/A[1][3]

ED50 (Target

Occupancy)
4.5 mg/kg Rat

In vivo LC-MS/MS

Target Occupancy[6]

EC50 (Target

Occupancy, Total

Plasma)

2.0 µM Rat
In vivo LC-MS/MS

Target Occupancy[6]

EC50 (Target

Occupancy, Unbound

Free Plasma)

7.9 nM Rat
In vivo LC-MS/MS

Target Occupancy[6]

EC50 (Target

Occupancy, Striatum)
0.7 µM Rat

In vivo LC-MS/MS

Target Occupancy[6]

EC50 (Target

Occupancy, Unbound

Free Striatum)

2.9 nM Rat
In vivo LC-MS/MS

Target Occupancy[6]

Table 3: In Vivo PDE10A Target Occupancy in Rats
Oral Dose (mg/kg)

Mean Target Occupancy
(%)

Formulation

10 50 Formulation 1

30 63 Formulation 1

10 74.9

Formulation 2 (30%

hydroxypropyl β-cyclodextrin,

1% HPMC pH 2 w/MSA)[6]

30 86.7

Formulation 2 (30%

hydroxypropyl β-cyclodextrin,

1% HPMC pH 2 w/MSA)[6]
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Experimental Protocols
Phencyclidine-induced Locomotor Activity (PCP-LMA) in
Rats
This behavioral model is utilized to assess the antipsychotic-like potential of compounds.

Experimental Workflow:

Adult male Sprague-Dawley rats (250-280 g)

Oral administration of AMG 579
(0.1, 0.3, 1, and 3 mg/kg) or vehicle

1 hour pre-treatment period

Administration of Phencyclidine (PCP)

Quantification of locomotor activity
(number of beam breaks) for 2 hours

Statistical analysis of beam breaks
 to determine efficacy

Click to download full resolution via product page

Diagram 2: PCP-LMA Experimental Workflow.

Protocol Details:
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Subjects: Adult male Sprague-Dawley rats weighing between 250-280 g were used for the

study.[1][3]

Dosing: Animals were orally dosed with AMG 579 at 0.1, 0.3, 1, and 3 mg/kg or vehicle.[1][3]

Pre-treatment: A 1-hour pre-treatment period was observed following the administration of

AMG 579 or vehicle.[1][3]

PCP Administration: After the pre-treatment period, phencyclidine (PCP) was administered to

induce hyperlocomotion.

Locomotor Activity Measurement: The locomotor activity of the rats was quantified by the

number of beam breaks over a 2-hour period.[1][3]

Data Analysis: The data was analyzed to determine the effect of AMG 579 on PCP-induced

locomotor activity. A statistically significant reduction in beam breaks compared to the vehicle

group indicated efficacy.[1]

In Vivo Target Occupancy (TO) Study in Rats
This study was conducted to measure the degree of PDE10A engagement by AMG 579 in the

brain.

Experimental Workflow:
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Sprague-Dawley rats

Oral administration of AMG 579 (blocker)
at various doses (0.1 - 30 mg/kg)

1.5 hours post-blocker administration

Intravenous administration of tracer
(e.g., AMG 580 at 5 µg/kg)

30 minutes post-tracer administration

Collection of brain tissue (striatum, thalamus)
and blood samples

Analysis of tracer and blocker levels
by LC-MS/MS

Calculation of PDE10A target occupancy
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Diagram 3: Target Occupancy Study Workflow.

Protocol Details:
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Subjects: Sprague-Dawley rats were used in this study.[7]

Blocker Administration: AMG 579 (the "blocker") was administered orally at doses ranging

from 0.1 to 30 mg/kg.[7]

Tracer Administration: 1.5 hours after the administration of AMG 579, a tracer molecule

(such as AMG 580) was administered intravenously at a dose of 5 µg/kg.[7]

Tissue Collection: 30 minutes following the tracer administration, blood and brain tissues

(specifically the striatum and thalamus) were collected.[7]

Analysis: The concentrations of both the tracer and AMG 579 in the collected tissues were

determined using liquid chromatography-mass spectrometry (LC-MS/MS).[7]

Target Occupancy Calculation: The level of PDE10A target occupancy was calculated based

on the displacement of the tracer by AMG 579 in a dose-dependent manner.[7]

Conclusion
AMG 579 is a potent and selective PDE10A inhibitor with excellent oral bioavailability and CNS

penetration.[5][2] Its ability to modulate cAMP/cGMP signaling in the brain, coupled with

demonstrated in vivo efficacy in relevant behavioral models, positions it as a promising clinical

candidate for the treatment of neuropsychiatric disorders. The detailed pharmacological profile

and experimental data presented in this guide provide a solid foundation for further research

and development of this compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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